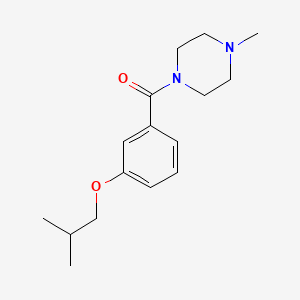

![molecular formula C26H19ClN2OS B4576150 2-[(2-chlorobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4576150.png)

2-[(2-chlorobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile

Descripción general

Descripción

2-[(2-chlorobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as C21H16ClNOS and is a yellow crystalline powder.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

One area of research has involved the synthesis of related compounds and their structural characterization. For instance, studies have explored the synthesis of benzo[b]thiophen derivatives and their pharmacological potentials, highlighting the versatility of thiophene-based compounds in drug development (Chapman et al., 1973). Similarly, the structural analysis and conformational studies of S-(2-methoxyphenyl)-4-substituted-benzenecarbothioates have been performed to understand the influence of substituents on molecular geometry and interactions (Castañeda et al., 2007).

Photoinduced Intramolecular Charge Transfer

Research into the photochemical properties of N-aryl-substituted trans-4-aminostilbenes has revealed that the presence of substituents such as methoxy, methoxycarbonyl, or cyano groups can lead to the formation of a twisted intramolecular charge transfer (TICT) state. This phenomenon has implications for the development of materials with unique optical properties (Yang et al., 2004).

Antimicrobial Activity and Biofilm Reduction

The synthesis and antimicrobial evaluation of 3-(substituted methyl)-2-phenyl-4H-1-benzothiopyran-4-ones have been reported, demonstrating the potential of thiophene derivatives as agents against microbial infections and biofilm formation (Nakazumi et al., 1984). This research underscores the importance of structural modifications in enhancing the biological activity of chemical compounds.

Molecular Docking and Spectroscopic Analysis

The anticancer potential of 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile has been explored through molecular docking studies, spectroscopic analysis, and theoretical calculations. These studies aim to elucidate the compound's interaction with biological targets and its potential as a novel therapeutic agent (Eşme, 2021).

Liquid Crystalline Properties

The synthesis and characterization of Schiff base-ester central linkage compounds, involving a disubstituted naphthalene ring system, have been investigated for their liquid crystalline properties. This research contributes to the development of new materials for applications in displays and optical devices (Thaker et al., 2012).

Propiedades

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19ClN2OS/c1-30-21-13-11-18(12-14-21)22-15-25(19-7-3-2-4-8-19)29-26(23(22)16-28)31-17-20-9-5-6-10-24(20)27/h2-15H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXUBDLULASPSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3=CC=CC=C3Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4576074.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4576090.png)

![N-(4-acetylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4576105.png)

![1-methyl-N-(1-propyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4576112.png)

![(3aR,7aS)-2-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4576123.png)

![methyl 3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyanoacrylate](/img/structure/B4576125.png)

![1-(2-fluorophenyl)-4-[2-(2-naphthyloxy)propanoyl]piperazine](/img/structure/B4576132.png)

![7-tert-butyl-8-isobutyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4576149.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4576157.png)

![2-[1-[2-(4-morpholinyl)ethyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol](/img/structure/B4576173.png)

![5-{2-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4576177.png)

![1-(3,4-dimethylphenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4576181.png)

![2-(2-fluorophenyl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B4576187.png)